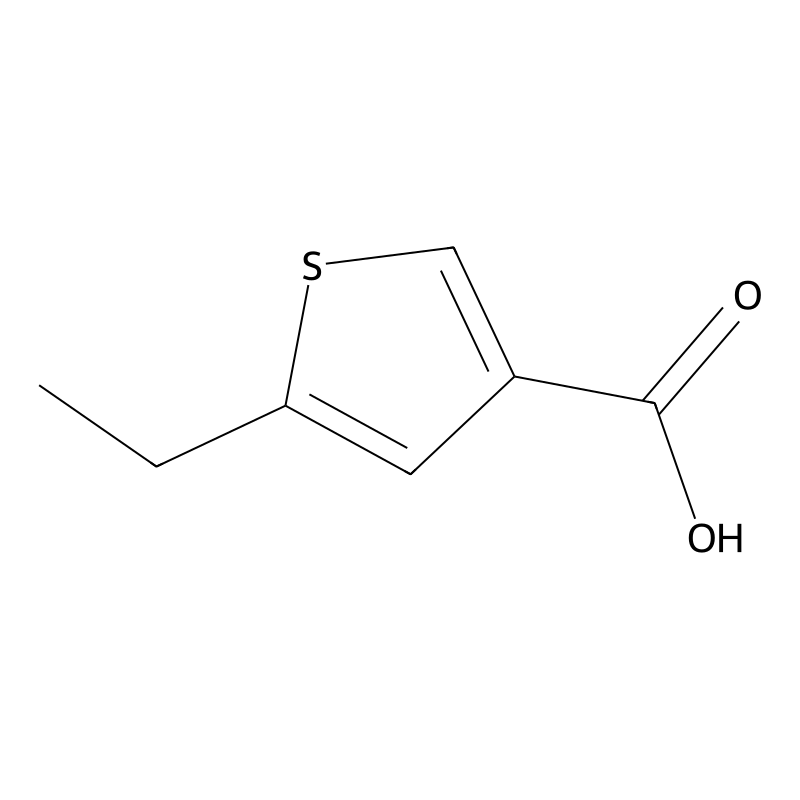

5-Ethylthiophene-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Ethylthiophene-3-carboxylic acid is a highly functionalized heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals. Featuring an ethyl group at the 5-position and a carboxylic acid at the 3-position, this compound serves as a critical precursor for spirocyclic amides, fatty acid amide hydrolase (FAAH) inhibitors, and substituted piperazine derivatives [1]. In procurement and process chemistry, its value lies in its specific steric profile, enhanced lipophilicity (LogP ~2.1), and the pre-blocking of the highly reactive 5-position, which collectively dictate downstream regioselectivity, process yields, and final molecule pharmacokinetics [2].

Substituting 5-Ethylthiophene-3-carboxylic acid with the more common 5-methyl analog or unsubstituted thiophene-3-carboxylic acid fundamentally alters both process chemistry and final product efficacy. The absence of the ethyl group reduces the lipophilicity of the resulting API, often leading to suboptimal target binding or poor membrane permeability in pharmacological models[1]. Furthermore, using an unsubstituted thiophene leaves the 5-position vulnerable to off-target electrophilic attacks during multi-step syntheses, necessitating additional protection-deprotection steps that decrease overall yield, increase solvent waste, and drive up manufacturing costs[2].

Lipophilicity and Pharmacokinetic Optimization

The substitution of an ethyl group at the 5-position significantly increases the lipophilicity of the thiophene core compared to its methyl or unsubstituted counterparts. 5-Ethylthiophene-3-carboxylic acid exhibits a calculated LogP of approximately 2.1, whereas 5-methylthiophene-3-carboxylic acid has a consensus LogP of 1.58, and the unsubstituted thiophene-3-carboxylic acid sits at 1.45 . This ~0.5 log unit increase is critical when designing inhibitors (e.g., FAAH inhibitors) where hydrophobic pocket occupancy directly correlates with binding affinity and membrane permeability [1].

| Evidence Dimension | Calculated Lipophilicity (LogP) |

| Target Compound Data | ~2.1 (5-Ethyl derivative) |

| Comparator Or Baseline | 1.58 (5-Methyl analog) |

| Quantified Difference | ~0.5 log unit increase in lipophilicity |

| Conditions | In silico consensus prediction models |

Procuring the 5-ethyl variant ensures the final API achieves the necessary lipophilicity for optimal membrane permeability and target receptor binding without requiring downstream structural modifications.

Regiocontrol and Yield in Multi-Step Synthesis

In the synthesis of complex spirocyclic amides and piperazine derivatives, the 5-ethyl group serves as a permanent, non-removable blocking group that prevents unwanted electrophilic aromatic substitution at the highly reactive 5-position. Compared to using unsubstituted thiophene-3-carboxylic acid, which requires transient protection strategies to prevent off-target halogenation or acylation, starting with the 5-ethyl derivative eliminates at least two synthetic steps [1]. This steric blocking also directs subsequent functionalization exclusively to the 2- or 4-positions, improving the crude yield of the desired regiomer during scale-up [2].

| Evidence Dimension | Synthetic Step Economy |

| Target Compound Data | Direct functionalization (0 protection steps required for the 5-position) |

| Comparator Or Baseline | Unsubstituted thiophene-3-carboxylic acid (requires 2+ protection/deprotection steps) |

| Quantified Difference | Elimination of 2 synthetic steps |

| Conditions | Electrophilic aromatic substitution workflows |

Selecting the pre-blocked 5-ethyl building block streamlines manufacturing routes, directly reducing reagent costs and improving overall space-time yields in process chemistry.

Solubility and Process Formulation Compatibility

The ethyl chain disrupts the highly ordered crystal lattice typical of smaller, rigid thiophene carboxylic acids, enhancing the compound's solubility in standard organic solvents used for amide coupling. While thiophene-3-carboxylic acid has limited solubility in moderately polar solvents, the 5-ethyl derivative demonstrates superior dissolution in dichloromethane (DCM) and ethyl acetate (EtOAc) . This enhanced solubility allows for higher molarity reactions during standard EDC/HOBt or oxalyl chloride-mediated amide couplings, facilitating better processability in both batch and continuous flow reactors[1].

| Evidence Dimension | Organic Solvent Processability |

| Target Compound Data | High solubility in DCM/EtOAc (enabling >0.5 M reaction concentrations) |

| Comparator Or Baseline | Thiophene-3-carboxylic acid (lower solubility, requires higher solvent volumes) |

| Quantified Difference | Enables higher concentration batch processing |

| Conditions | Amide coupling reaction preparation at standard temperature and pressure |

Higher solubility in standard coupling solvents allows manufacturers to run more concentrated reactions, reducing solvent waste and improving throughput.

Synthesis of Muscarinic Receptor Antagonists

The compound is a critical precursor for spirocyclic amide derivatives targeting M1 and M3 muscarinic receptors, used in treatments for chronic obstructive pulmonary disease (COPD). The 5-ethyl group provides the exact steric and lipophilic profile required for optimal receptor binding [1].

Development of FAAH Inhibitors

Utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain and anxiety management. The enhanced LogP (~2.1) of the 5-ethyl thiophene core improves hydrophobic interaction within the enzyme's active site compared to methyl analogs [2].

Substituted Piperazine and Azepine Therapeutics

Acts as an essential acylating agent in the synthesis of substituted piperazines linked to azepines and oxazepines. The pre-blocked 5-position ensures clean amide bond formation without side reactions, streamlining the production of these CNS-active agents [3].

References

- [1] WIPO Patent WO2009098448A1: Spirocyclic amide derivatives and related compounds as muscarinic-receptor antagonists.

- [2] ACS Medicinal Chemistry Letters, Discovery of Potent Inhibitors of Human and Mouse Fatty Acid Amide Hydrolases.

- [3] WIPO Patent WO2005026177A1: Substituted piperazines of azepines, oxazepines, and thiazepines.

XLogP3

Wikipedia

Dates

Explore Compound Types